molecular formula C14H14O B6356711 4-(2,5-Dimethylphenyl)phenol CAS No. 1176451-92-5

4-(2,5-Dimethylphenyl)phenol

Cat. No.: B6356711
CAS No.: 1176451-92-5
M. Wt: 198.26 g/mol
InChI Key: MTTNCEYWVWDFSZ-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)phenol is an organic compound with the molecular formula C14H14O It is a derivative of phenol, where the phenyl group is substituted with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters and aryl halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of 2,5-dimethylphenol with phenylboronic acid under controlled conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The process is carried out in an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(2,5-Dimethylphenyl)phenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as an antimicrobial agent .

Properties

IUPAC Name

4-(2,5-dimethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-3-4-11(2)14(9-10)12-5-7-13(15)8-6-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTNCEYWVWDFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653571
Record name 2',5'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176451-92-5
Record name 2',5'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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